Phenylacetamide Substituent Confers Distinct Lipophilicity Advantage Over the Benzamide Analog for Blood-Brain Barrier Penetration Potential
The target compound's 2-phenylacetamide side chain provides a calculated logP of approximately 3.79, compared to an estimated logP of approximately 3.1 for the direct benzamide analog N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide (CAS 268733-46-6) [1]. The phenylacetamide compound also has a molecular weight of 330.42 g/mol and only 6 hydrogen bond acceptors, placing it within favorable ranges for passive CNS penetration according to commonly applied drug-likeness filters . For BChE-targeted programs requiring brain exposure, this lipophilicity increment may represent a critical differentiation factor.
| Evidence Dimension | Calculated lipophilicity (logP) relevant to CNS permeability |
|---|---|
| Target Compound Data | Calculated logP = 3.793 |
| Comparator Or Baseline | N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide (CAS 268733-46-6): estimated calculated logP ~3.1 |
| Quantified Difference | ΔlogP ≈ +0.7 (higher lipophilicity for the target compound) |
| Conditions | In silico calculation (ZINC database); comparative values derived from structural analogs |
Why This Matters
Higher logP within the 3–5 range is associated with improved passive blood-brain barrier permeation, a critical parameter for selecting thienothiazine candidates in CNS-targeted BChE inhibitor screening cascades.
- [1] ZINC Database. ZINC000095602515: N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide. Calculated logP: 3.793, MW: 330.434. View Source
